molecular formula C15H14BrClO B8228098 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene

Cat. No.: B8228098
M. Wt: 325.63 g/mol
InChI Key: LSZKZODMMPGWQV-UHFFFAOYSA-N
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Description

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom at the 5th position, a 3-chlorobenzyl group attached via an oxygen atom at the 2nd position, and two methyl groups at the 1st and 3rd positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene typically involves the following steps:

    Etherification: The 5-bromo-1,3-dimethylbenzene is then reacted with 3-chlorobenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom or to convert the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.

Major Products

    Nucleophilic Substitution: Formation of 5-azido-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene.

    Oxidation: Formation of 5-bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzoic acid.

    Reduction: Formation of 2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene.

Scientific Research Applications

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can participate in halogen bonding, while the ether linkage and aromatic rings can engage in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((3-fluorobenzyl)oxy)-1,3-dimethylbenzene
  • 5-Bromo-2-((3-methylbenzyl)oxy)-1,3-dimethylbenzene
  • 5-Bromo-2-((3-nitrobenzyl)oxy)-1,3-dimethylbenzene

Uniqueness

5-Bromo-2-((3-chlorobenzyl)oxy)-1,3-dimethylbenzene is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents. The combination of these halogens with the ether linkage and methyl groups provides a distinct set of chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

5-bromo-2-[(3-chlorophenyl)methoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-10-6-13(16)7-11(2)15(10)18-9-12-4-3-5-14(17)8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZKZODMMPGWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC(=CC=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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